
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F4O2 This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzene derivative.
Methoxymethoxy Group Introduction: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the methoxymethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The methoxymethoxy group can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-methoxy-3-(methoxymethoxy)benzene
- 2-Fluoro-1-methoxy-5-methyl-3-(trifluoromethyl)benzene
Uniqueness
2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group on the benzene ring makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Propiedades
Fórmula molecular |
C9H8F4O2 |
|---|---|
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
2-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
CGJVTCJHBXAFLE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


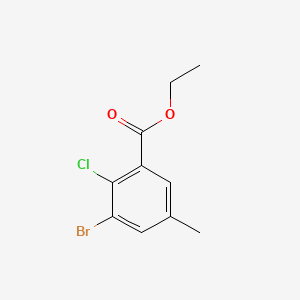
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
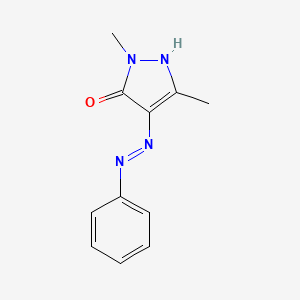
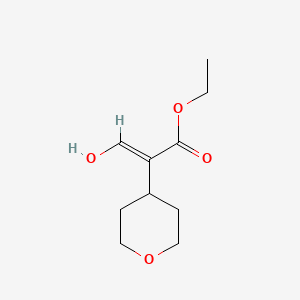
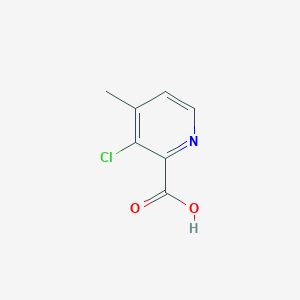

![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)

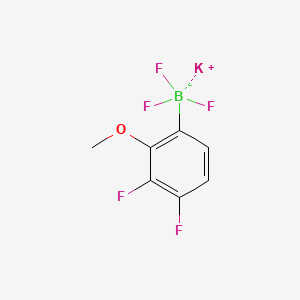




![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
